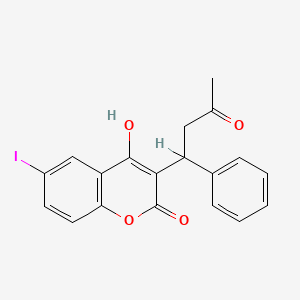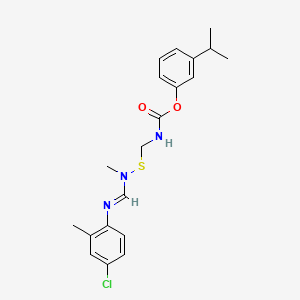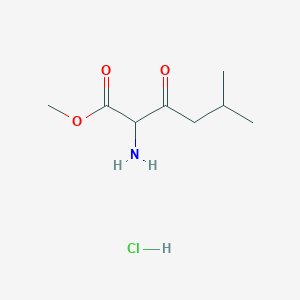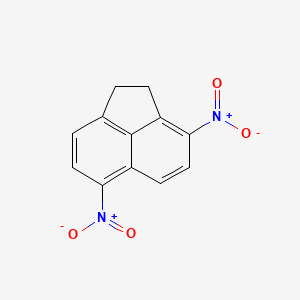
Acenaphthene, 3,6-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphthene, 3,6-dinitro- is a polycyclic aromatic hydrocarbon derivative with the molecular formula C12H8N2O4 It is characterized by the presence of two nitro groups attached to the acenaphthene core at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acenaphthene, 3,6-dinitro- typically involves the nitration of acenaphthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of Acenaphthene, 3,6-dinitro- follows similar nitration procedures but on a larger scale. The process involves the use of industrial nitration reactors where acenaphthene is treated with nitrating agents under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Acenaphthene, 3,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products:
Oxidation: Acenaphthenequinone derivatives.
Reduction: Aminoacenaphthene derivatives.
Substitution: Various substituted acenaphthene derivatives depending on the nucleophile used.
Scientific Research Applications
Acenaphthene, 3,6-dinitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acenaphthene, 3,6-dinitro- and its derivatives involves interactions with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Acenaphthene: The parent compound without nitro groups.
Acenaphthylene: A related compound with a different structure and reactivity.
Acenaphthenequinone: An oxidized derivative of acenaphthene.
Uniqueness: Acenaphthene, 3,6-dinitro- is unique due to the presence of two nitro groups, which significantly alter its chemical reactivity and potential applications compared to its parent compound and other derivatives. The nitro groups enhance its ability to participate in redox reactions and nucleophilic substitutions, making it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
3807-76-9 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
3,6-dinitro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-5-2-7-1-3-8-11(14(17)18)6-4-9(10)12(7)8/h2,4-6H,1,3H2 |
InChI Key |
WFTCCZBXYNRNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=C(C=CC1=C23)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




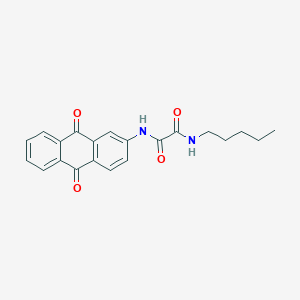
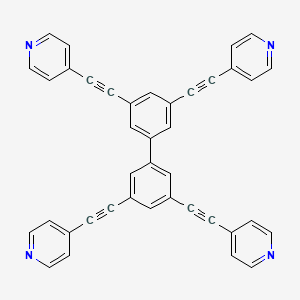
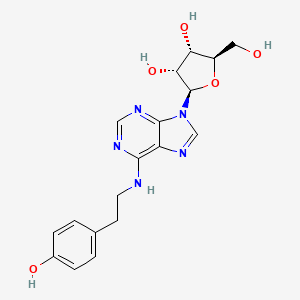

![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
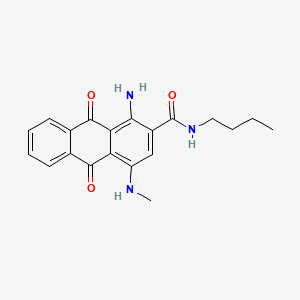
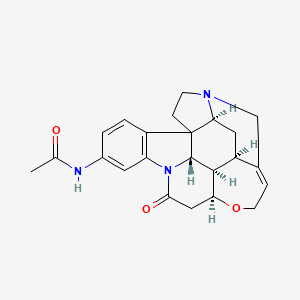

![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)
